molecular formula C12H13ClOS2 B14462263 2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- CAS No. 67686-88-8

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)-

Katalognummer: B14462263
CAS-Nummer: 67686-88-8
Molekulargewicht: 272.8 g/mol
InChI-Schlüssel: VMQZJFOGRUEIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- is an organic compound with a complex structure that includes a propenone backbone, a chlorophenyl group, and two methylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- typically involves the reaction of 1-(4-chlorophenyl)-2-methyl-2-propen-1-one with methylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the methylthiolation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or thiols.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and receptor binding, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chlorophenyl)-2-methyl-2-propen-1-one
  • 1-(4-Chlorophenyl)-2-phenyl-2-propen-1-one

Uniqueness

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

67686-88-8

Molekularformel

C12H13ClOS2

Molekulargewicht

272.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-methyl-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C12H13ClOS2/c1-8(12(15-2)16-3)11(14)9-4-6-10(13)7-5-9/h4-7H,1-3H3

InChI-Schlüssel

VMQZJFOGRUEIJK-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(SC)SC)C(=O)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.